N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide
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Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of their versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . These processes utilize ortho-aminophenol and heptafluoro-2-iodopropane as starting materials .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by 1H NMR, 13C NMR, and mass spectroscopy . The benzoxazole scaffold is also found in many naturally occurring biologically active molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the benzoxazole ring and the attachment of the appropriate functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific compound and its functional groups . For example, some compounds may be solid at room temperature with specific melting points .Scientific Research Applications
- In vitro studies explore the anti-inflammatory effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide . Researchers investigate its ability to modulate inflammatory pathways, potentially leading to the development of anti-inflammatory drugs .
Anti-Inflammatory Activity
Future Directions
The future directions for research on “N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide” and similar compounds are likely to involve further exploration of their pharmacological activities and potential therapeutic applications . This could include in-depth studies of their mechanisms of action, optimization of their chemical structures for enhanced activity, and evaluation of their safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-13-8-9-15(16(22)11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONPIXWNHKOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide |
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